(2S,2'S,trans)-7-Hydroxy-saxagliptin
Descripción
Propiedades
Fórmula molecular |
C₁₈H₂₅N₃O₃ |
|---|---|
Peso molecular |
331.41 |
Sinónimos |
(1R,3S,5R)-2-((S)-2-Amino-2-((1r,3R,5S,7S)-3,5-dihydroxyadamantan-1-yl)acetyl)-2-azabicyclo[3.1.0]hexane-3-carbonitrile |
Origen del producto |
United States |
Aplicaciones Científicas De Investigación
Diabetes Management
Mechanism of Action:
(2S,2'S,trans)-7-Hydroxy-saxagliptin functions as a DPP-4 inhibitor, which prevents the degradation of incretin hormones like GLP-1 (glucagon-like peptide-1). This leads to increased insulin secretion and decreased glucagon levels in the bloodstream, ultimately improving glycemic control.
Clinical Efficacy:
- Glycemic Control: Clinical trials have shown that saxagliptin significantly improves glycemic control in patients with type 2 diabetes when used as monotherapy or in combination with other antidiabetic agents such as metformin and sulfonylureas .
- Long-term Outcomes: The long-term effects of saxagliptin on glycemic control have been documented, demonstrating sustained reductions in HbA1c levels over extended periods .
Cardiovascular Benefits
Recent studies have indicated that saxagliptin may offer cardiovascular benefits for diabetic patients. The SAVOR-TIMI 53 trial highlighted that saxagliptin did not increase the risk of major adverse cardiovascular events compared to placebo . This finding suggests that (2S,2'S,trans)-7-Hydroxy-saxagliptin could be a safer alternative for patients at risk for cardiovascular complications.
Obesity and Metabolic Disorders
Research has suggested that DPP-4 inhibitors like saxagliptin may also play a role in weight management. By enhancing insulin sensitivity and promoting weight loss through improved glycemic control, (2S,2'S,trans)-7-Hydroxy-saxagliptin could be beneficial for obese patients with metabolic syndrome .
Potential Anticancer Applications
Emerging studies are investigating the role of DPP-4 inhibitors in cancer therapy. Some evidence suggests that saxagliptin may exhibit anti-tumor properties through modulation of immune responses and inhibition of cancer cell proliferation. The exact mechanisms are still under investigation, but preliminary results indicate potential applications in oncology .
Pharmacokinetics and Safety Profile
Pharmacokinetics:
(2S,2'S,trans)-7-Hydroxy-saxagliptin has favorable pharmacokinetic properties allowing for once-daily dosing without significant interactions with other medications commonly used in diabetes management .
Safety Profile:
The safety profile of saxagliptin is well-established, with common side effects including upper respiratory infections and gastrointestinal disturbances. Serious adverse effects are rare but can include pancreatitis and hypersensitivity reactions .
Data Table: Summary of Applications
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares (2S,2'S,trans)-7-Hydroxy-saxagliptin with saxagliptin, saxagliptin hydrochloride, and saxagliptin hydrochloride dihydrate:
Note: Exact molecular formula for 7-hydroxy derivative is inferred based on structural analogy.
Pharmacological Activity
- Saxagliptin : Potent DPP-4 inhibitor (IC₅₀ ~26 nM), improving glycemic control by prolonging active incretin hormones .
- 7-Hydroxy-saxagliptin : Expected to exhibit reduced DPP-4 inhibition due to steric hindrance from the 7-hydroxy group. Pharmacokinetic studies of saxagliptin metabolites suggest lower bioavailability and shorter half-life compared to the parent drug .
Clinical Evidence
- Saxagliptin : Well-established efficacy in reducing HbA1c (0.6–0.9% reduction in clinical trials) .
- 7-Hydroxy-saxagliptin: No conclusive clinical data available; regulatory documents note insufficient evidence to confirm therapeutic contribution .
Research Findings and Limitations
- Synthesis and Purity: Saxagliptin’s synthesis involves stringent control over chiral centers and crystallinity . The 7-hydroxy derivative is likely a minor metabolite, complicating isolation and characterization.
- Stability : The trans configuration of the 7-hydroxy group may enhance metabolic stability compared to cis isomers, though this remains speculative without direct data.
Métodos De Preparación
Hydroxylated Adamantane Moiety
The 7-hydroxyadamantane group is synthesized via nitration and hydrolysis of 1-adamantanecarboxylic acid. A reported method involves:
-
Nitration : Treatment with concentrated H₂SO₄/HNO₃ at 0–5°C to yield 3-hydroxy-1-adamantanecarboxylic acid.
-
Acylation and Decarboxylation : Reaction with acetic anhydride followed by thermal decarboxylation produces 3-hydroxy-1-acetyladamantane.
-
Oxidation : Potassium permanganate (KMnO₄) in acidic medium oxidizes the acetyl group to 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid, a critical intermediate.
Optimization : Response surface methodology (RSM) has been employed to maximize yield (60% overall) by adjusting reaction time, temperature, and reagent stoichiometry.
Chiral Bicyclic Amine Component
The (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carbonitrile fragment is synthesized via Strecker reaction or asymmetric hydrogenation. A patent describes:
-
Asymmetric Hydrogenation : (R)-3-cyano-2-azabicyclo[3.1.0]hexane is hydrogenated under 10–15 psi H₂ at 25–30°C using a palladium catalyst, achieving >95% enantiomeric excess (ee).
Coupling and Deprotection Strategies
Peptide Bond Formation
The hydroxylated adamantane intermediate is coupled to the bicyclic amine using 2-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIPEA).
Example Protocol :
-
Reactants : 6.5 g (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carbonitrile p-toluenesulfonate, 10 g (S)-N-Boc-(3-hydroxyadamantan-1-yl)glycine thioester.
-
Conditions : Ethyl acetate solvent, 10°C, 4.7 g triethylamine.
-
Workup : Acidic hydrolysis (HCl) followed by sequential washing and recrystallization yields 5.7 g tert-butyl (1S)-2-[(1S,3S,5S)-3-carbamoyl-2-azabicyclo[3.1.0]hex-2-yl]-1-(3-hydroxyadamantan-1-yl)-2-oxoethylcarbamate (78% yield).
Deprotection and Final Isolation
The Boc-protecting group is removed via trifluoroacetic acid (TFA) treatment in dichloromethane, followed by neutralization and purification via column chromatography.
Stereochemical Control and Challenges
Achieving the (2S,2'S,trans) configuration demands:
-
Chiral Catalysts : Asymmetric hydrogenation with Pd/C or Rh complexes ensures correct stereochemistry in the bicyclic amine.
-
Protecting Groups : tert-Butoxycarbonyl (Boc) prevents racemization during coupling.
Comparative Analysis of Synthetic Routes
Industrial Scalability and Environmental Considerations
Q & A
Q. What are the critical physicochemical properties of (2S,2'S,trans)-7-Hydroxy-saxagliptin, and how do they influence experimental design?
Methodological Answer : Key properties include molecular weight (315.41 g/mol), stereochemical configuration (2S,2'S,trans), and solubility in polar solvents. These properties dictate choices in analytical methods (e.g., HPLC for purity assessment) and synthetic pathways (e.g., protecting group strategies for hydroxyl moieties). For stability studies, consider pH-dependent degradation kinetics using UV-Vis spectroscopy under controlled conditions (25°C, 40–75% humidity) .
Q. Table 1: Physicochemical Properties
| Property | Value/Description | Relevance to Research |
|---|---|---|
| Molecular Formula | C₁₈H₂₅N₃O₂ | Determines synthetic complexity |
| Stereochemical Configuration | 2S,2'S,trans | Impacts metabolic interactions |
| Solubility (pH 7.4) | ~50 mg/mL in DMSO | Guides in vitro assay design |
Q. How can researchers ensure reproducibility in synthesizing (2S,2'S,trans)-7-Hydroxy-saxagliptin?
Methodological Answer :
- Step 1 : Use enantiomerically pure starting materials (≥99% purity) to avoid racemization.
- Step 2 : Employ chiral chromatography (e.g., Chiralpak® AD-H column) to verify stereochemical integrity post-synthesis.
- Step 3 : Document reaction conditions (temperature, solvent ratios, catalyst load) rigorously, aligning with guidelines for experimental reproducibility in synthetic chemistry .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported pharmacokinetic data for (2S,2'S,trans)-7-Hydroxy-saxagliptin?
Methodological Answer : Discrepancies in bioavailability or metabolic half-life often arise from:
- Variable assay conditions : Standardize in vivo models (e.g., Sprague-Dawley rats, fed vs. fasted states).
- Analytical sensitivity : Use LC-MS/MS with a lower detection limit (0.1 ng/mL) to quantify plasma concentrations accurately.
- Data normalization : Apply allometric scaling to account for interspecies differences in metabolism .
Q. How can researchers design studies to investigate the environmental fate of (2S,2'S,trans)-7-Hydroxy-saxagliptin?
Methodological Answer : Adopt a tiered approach:
- Phase 1 : Determine abiotic stability via hydrolysis studies (pH 3–9, 25–40°C) and photolysis under UV light (λ = 254 nm).
- Phase 2 : Assess biodegradation using OECD 301F (modified Sturm test) with activated sludge.
- Phase 3 : Model bioaccumulation potential using logP (measured via shake-flask method) and quantitative structure-activity relationships (QSARs) .
Q. Table 2: Key Analytical Parameters for Environmental Studies
| Parameter | Method | Acceptable Range |
|---|---|---|
| Hydrolysis half-life (pH 7) | HPLC-UV (λ = 210 nm) | >30 days (stable) |
| LogP (octanol-water) | Shake-flask partition | 1.2–1.8 (low bioaccumulation risk) |
Q. What advanced techniques validate the stereochemical integrity of (2S,2'S,trans)-7-Hydroxy-saxagliptin in complex matrices?
Methodological Answer :
- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (≥0.8 Å resolution).
- NMR spectroscopy : Assign trans-configuration via coupling constants (³JHH > 8 Hz in NOESY spectra).
- Circular dichroism (CD) : Compare experimental spectra with computational predictions (e.g., TDDFT) to confirm enantiopurity .
Contradiction Analysis & Hypothesis Testing
Q. How should researchers address conflicting reports on the metabolite interactions of (2S,2'S,trans)-7-Hydroxy-saxagliptin?
Methodological Answer :
- Hypothesis : Contradictions arise from interspecies differences in cytochrome P450 (CYP) enzyme expression.
- Testing :
- Conduct in vitro microsomal assays (human vs. rat liver microsomes) to compare CYP3A4/5-mediated oxidation rates.
- Use siRNA knockdown in HepG2 cells to isolate specific enzyme contributions.
- Validate findings with in vivo pharmacokinetic studies in humanized CYP3A4 transgenic mice .
Ethical & Safety Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
